![molecular formula C17H15NO2S B14173328 3-[2-(Benzenesulfonyl)prop-2-en-1-yl]-1H-indole CAS No. 922139-18-2](/img/structure/B14173328.png)
3-[2-(Benzenesulfonyl)prop-2-en-1-yl]-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(Benzenesulfonyl)prop-2-en-1-yl]-1H-indole is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzenesulfonyl group attached to a prop-2-en-1-yl chain, which is further connected to the indole ring. The unique structure of this compound makes it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Benzenesulfonyl)prop-2-en-1-yl]-1H-indole can be achieved through several methods. One common approach involves the reaction of indole derivatives with benzenesulfonyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recycling and purification steps are crucial to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(Benzenesulfonyl)prop-2-en-1-yl]-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the double bond in the prop-2-en-1-yl chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of saturated propyl derivatives.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Aplicaciones Científicas De Investigación
3-[2-(Benzenesulfonyl)prop-2-en-1-yl]-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 3-[2-(Benzenesulfonyl)prop-2-en-1-yl]-1H-indole involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The indole ring can intercalate with DNA, affecting gene expression and cellular processes. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
(2E)-2-(Benzenesulfonyl)-3-[(3-methyl-1H-pyrazol-5-yl)amino]prop-2-enenitrile: Another compound with a benzenesulfonyl group and a similar prop-2-en-1-yl chain.
Indole-3-acetic acid: A naturally occurring indole derivative with different biological activities.
Uniqueness
3-[2-(Benzenesulfonyl)prop-2-en-1-yl]-1H-indole is unique due to its specific combination of the benzenesulfonyl group and the indole ring. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.
Propiedades
Número CAS |
922139-18-2 |
|---|---|
Fórmula molecular |
C17H15NO2S |
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
3-[2-(benzenesulfonyl)prop-2-enyl]-1H-indole |
InChI |
InChI=1S/C17H15NO2S/c1-13(21(19,20)15-7-3-2-4-8-15)11-14-12-18-17-10-6-5-9-16(14)17/h2-10,12,18H,1,11H2 |
Clave InChI |
DNHPSVYWZGVDEP-UHFFFAOYSA-N |
SMILES canónico |
C=C(CC1=CNC2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Methyl-6-phenyl-3-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B14173262.png)


![N-[3-(decanoylamino)propyl]decanamide](/img/structure/B14173286.png)
![5-ethyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-3-thione](/img/structure/B14173290.png)
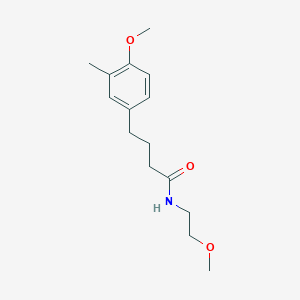
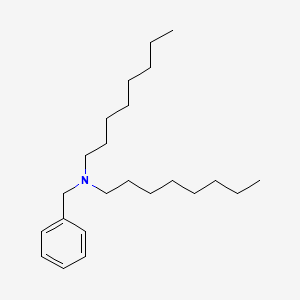
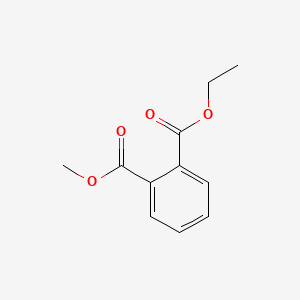

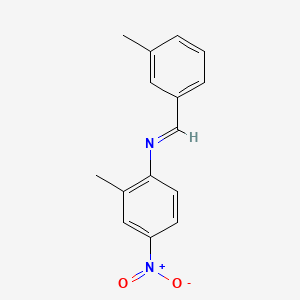
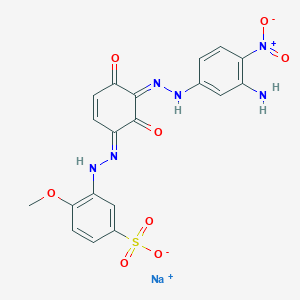
![4-[4-(2,5-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1,3-diol](/img/structure/B14173348.png)
